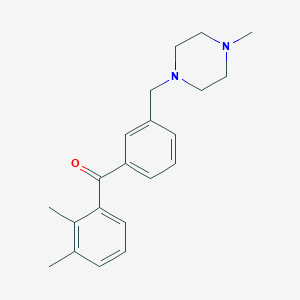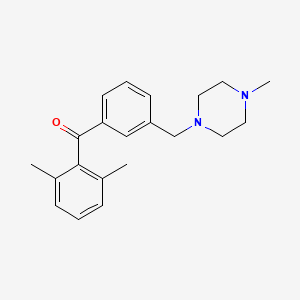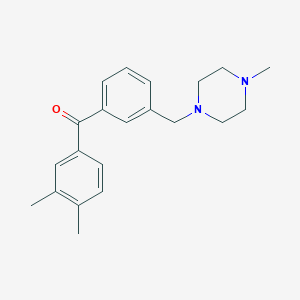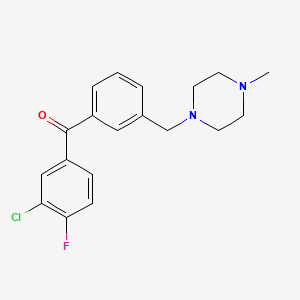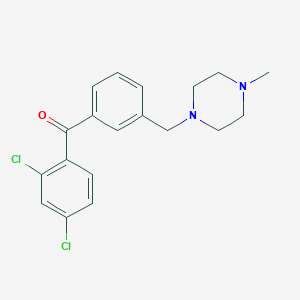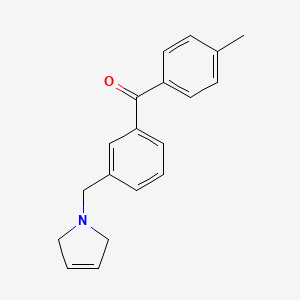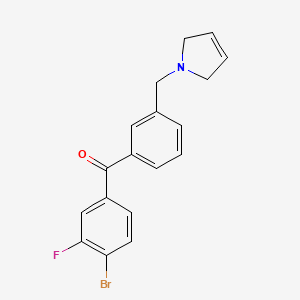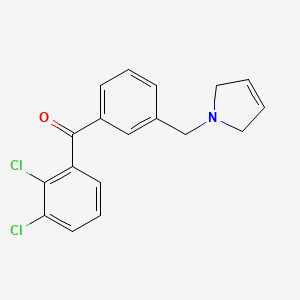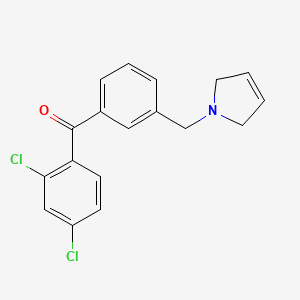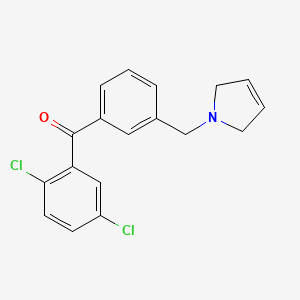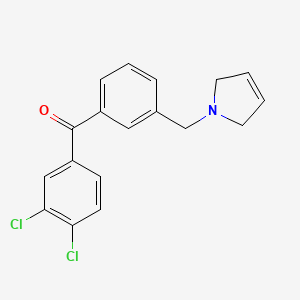![molecular formula C11H7F3N2O2 B1359726 Ácido 1-[3-(trifluorometil)fenil]-1H-imidazol-4-carboxílico CAS No. 445302-16-9](/img/structure/B1359726.png)
Ácido 1-[3-(trifluorometil)fenil]-1H-imidazol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It has a molecular weight of 256.18 .
Molecular Structure Analysis
The InChI code for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” is 1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” include a molecular weight of 256.18 .Aplicaciones Científicas De Investigación
Activación del enlace C–F en síntesis orgánica
Los compuestos con un grupo trifluorometilo, como el “Ácido 1-[3-(trifluorometil)fenil]-1H-imidazol-4-carboxílico”, se han utilizado para la activación del enlace C–F. Este proceso es crucial en la síntesis orgánica, ya que permite la introducción de átomos de flúor en moléculas orgánicas, lo que puede alterar significativamente sus propiedades químicas y actividad biológica .
Polímeros impresos molecularmente
El grupo trifluorometilo se utiliza en la deposición de derivados de tiofeno en superficies de electrodos, lo que sirve como una alternativa para los polímeros impresos molecularmente. Estos polímeros tienen aplicaciones en tecnología de sensores, donde se pueden utilizar para el reconocimiento selectivo de moléculas .
Actividad antifúngica
Los compuestos con un anillo de indazol, que es estructuralmente similar al imidazol, han mostrado potencial en la actividad antifúngica. La naturaleza electropositiva del anillo de benceno en estos compuestos es beneficiosa para esta actividad .
Compuestos neuroprotectores
El bloque de construcción quiral ®-1-[3-(trifluorometil)fenil]etanol, derivado de compuestos relacionados, se utiliza en la preparación de agentes neuroprotectores. Estos agentes pueden tratar potencialmente trastornos neurológicos .
Aplicaciones farmacéuticas
El grupo trifluorometilo está presente en varios medicamentos aprobados por la FDA, como la fluoxetina, que se utiliza para tratar la depresión, el trastorno de pánico, la bulimia nerviosa y el trastorno obsesivo-compulsivo .
Química agroquímica y medicinal
Las pirazoles con un grupo trifluorometilo tienen aplicaciones en la química agroquímica y medicinal como pesticidas, medicamentos antiinflamatorios y fármacos antitumorales .
Direcciones Futuras
The future directions for “1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications in various fields. Given the interest in trifluoromethyl-containing compounds in pharmaceuticals , there may be potential for new drug development.
Mecanismo De Acción
Target of Action
The compound’s structure suggests it may interact with various receptors or enzymes due to the presence of the trifluoromethyl group and the imidazole ring, which are common pharmacophores in many bioactive compounds .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, depending on their specific targets . For instance, some trifluoromethyl-containing compounds have been reported to affect pathways related to inflammation, pain sensation, and various diseases .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, which may influence its absorption and distribution . Furthermore, the imidazole ring could potentially be metabolized by various enzymes in the body .
Result of Action
Based on its structure, it may exert its effects by modulating the function of its targets, leading to changes in cellular processes . The specific effects would depend on the nature of the targets and the context in which the compound is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with targets . Furthermore, the compound’s action can also be influenced by biological factors, such as the physiological state of the cells or the presence of other bioactive molecules .
Análisis Bioquímico
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonyl reductase enzymes, which are involved in the reduction of carbonyl compounds to alcohols . This interaction is significant as it can influence the enzymatic activity and the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production of neuroprotective compounds in recombinant E. coli cells . This indicates that 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid can modulate cellular functions by altering gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it has been shown to form hydrogen bonds with residues in certain receptors, enhancing its binding affinity . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound has shown stability and minimal degradation under controlled conditions . Long-term studies have indicated that it can maintain its biochemical activity, influencing cellular functions consistently over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid vary with dosage. At lower doses, it has been observed to have beneficial effects, such as neuroprotection . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase, influencing the reduction of carbonyl compounds . This interaction can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function within the cell, as it ensures that the compound reaches its intended site of action.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJBJMWBDZSPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
